(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine
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Overview
Description
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine is a chiral amine compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine typically involves the reduction of the corresponding ketone or alcohol derivatives. One common method includes the catalytic hydrogenation of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanone using a suitable catalyst such as palladium on carbon under hydrogen gas . Another approach involves the reductive amination of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanone with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems ensures efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Acyl chlorides, aldehydes, and other electrophilic reagents.
Major Products Formed
Oxidation: (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanone, (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanol.
Reduction: (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanol, hydrocarbons.
Substitution: Amides, imines, and other substituted derivatives.
Scientific Research Applications
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanol
- (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanone
- (1R,2R,5R)-2-Isopropyl-5-methylcyclohexyl acetate
Uniqueness
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine is unique due to its specific stereochemistry, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes .
Properties
IUPAC Name |
(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6,11H2,1-3H3/t8-,9-,10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMUAGDCCJDQLE-OPRDCNLKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)N)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]([C@@H](C1)N)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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